![molecular formula C16H16N4O4S2 B2599941 4-(N,N-dimethylsulfamoyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide CAS No. 2034302-69-5](/img/structure/B2599941.png)
4-(N,N-dimethylsulfamoyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide
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Overview
Description
4-(N,N-dimethylsulfamoyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide is a useful research compound. Its molecular formula is C16H16N4O4S2 and its molecular weight is 392.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Compounds structurally related to 4-(N,N-dimethylsulfamoyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide have been designed and synthesized, demonstrating diverse biological activities. For example, the design and synthesis of substituted benzamides have shown significant anticancer activity against various cancer cell lines, with some derivatives exhibiting higher activities than reference drugs (Ravinaik et al., 2021). Another study focused on the crystal structure analysis of thiophene-oxadiazole derivatives, which provides insights into their molecular arrangements and potential reactivity (Sharma et al., 2016).
Biological Activities
Research into compounds with similar structures has explored various biological activities. For instance, some derivatives have been identified as potent and selective small molecule ETA receptor antagonists, indicating potential applications in cardiovascular diseases (Wu et al., 1997). Additionally, novel benzamide derivatives have been synthesized and screened for their anti-tumor activities, highlighting the relevance of these compounds in medicinal chemistry (Abu‐Hashem et al., 2017).
Antimicrobial and Anticancer Evaluation
Further studies have been conducted on the antimicrobial and anticancer potentials of these derivatives. For example, oxadiazole-thiones derivatives showed promising antibacterial and antioxidant activities, suggesting their utility in developing new antimicrobial agents (Karanth et al., 2019). Another study synthesized 1,2,4-oxadiazole derivatives with a thiadiazole amide moiety, evaluating their nematocidal activities, and identifying lead compounds for nematicide development (Liu et al., 2022).
Mechanism of Action
1,2,4-Oxadiazoles
This compound contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This structure is known to have various biological activities and is used in the development of a variety of pharmaceuticals .
Thiophenes
Thiophene is a five-membered ring compound, containing four carbon atoms and a sulfur atom. Thiophene derivatives are known to possess various biological activities and are part of many therapeutic drugs .
Sulfamoyl group
The sulfamoyl group (-SO2NH2) is a functional group present in various therapeutic agents, including diuretics, antiepileptic drugs, and antibiotics .
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S2/c1-10-17-15(24-19-10)13-8-9-25-16(13)18-14(21)11-4-6-12(7-5-11)26(22,23)20(2)3/h4-9H,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQPYKPQZBFPBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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